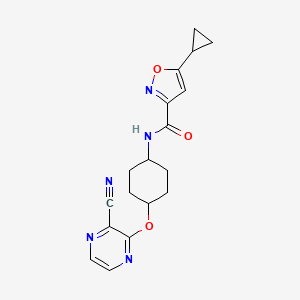
N-(6-((2-Oxo-2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)ethyl)thio)pyridazin-3-yl)thiophen-2-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a thiadiazole ring, a pyridazine ring, and a thiophene ring. Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Pyridazine derivatives are also known for their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. As a general rule, the compound could undergo reactions typical for thiadiazole, pyridazine, and thiophene rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, it is likely to be soluble in polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen
Einführung in die Verbindung
Die fragliche Verbindung ist ein komplexes Molekül mit einer kondensierten heterocyclischen Struktur. Lassen Sie uns seine chemischen Eigenschaften und Strukturmerkmale untersuchen.
Chemische Struktur: Die Verbindung besteht aus folgenden Komponenten:
Antibakterielle und antifungale Eigenschaften: Imidazol-Derivate wurden auf ihre antibakteriellen und antifungalen Wirkungen untersucht. Sie können das mikrobielle Wachstum hemmen, indem sie essentielle Zellprozesse stören.
Antikrebs-Potenzial: Bestimmte Imidazol-basierte Verbindungen zeigen vielversprechende Antikrebsaktivität. So hat beispielsweise die Verbindung „2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamid“ eine signifikante Aktivität gegen Kolonkrebs-, Melanom- und Ovarialkrebszelllinien gezeigt .
Entzündungshemmende und antioxidative Wirkungen: Imidazol-Derivate können aufgrund ihrer antioxidativen Eigenschaften Entzündungsreaktionen modulieren und freie Radikale abfangen.
Antidiabetische und antipyretische Wirkungen: Einige Imidazol-haltige Verbindungen zeigen antidiabetische Wirkungen, indem sie den Glukosestoffwechsel beeinflussen. Darüber hinaus können sie antipyretische Eigenschaften haben.
Arzneimittelentwicklung
Imidazol dient als wichtiger Baustein in der Arzneimittelentwicklung. Mehrere im Handel erhältliche Arzneimittel enthalten einen 1,3-Diazolring, der die Kernstruktur von Imidazol ist. Beispiele hierfür sind Clemizol (Antihistaminikum), Omeprazol (Antiulkusmittel) und Metronidazol (Antibiotikum) unter anderem .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiadiazol and pyridazin groups
Mode of Action
Compounds with similar structures, such as those containing a thiadiazol group, have been reported to show various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The compound might interact with its targets, leading to changes in their function or activity.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the reported activities of similar compounds, it could potentially have effects such as modulation of enzyme activity, alteration of signal transduction pathways, or interaction with dna .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-2-4-14-21-22-16(27-14)18-12(23)9-26-13-7-6-11(19-20-13)17-15(24)10-5-3-8-25-10/h3,5-8H,2,4,9H2,1H3,(H,17,19,24)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRURGQWSOUTOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
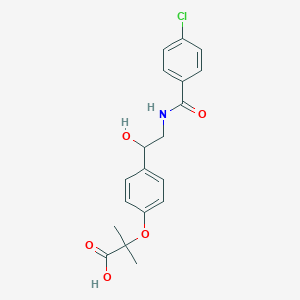
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)

![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
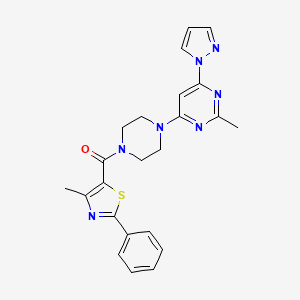
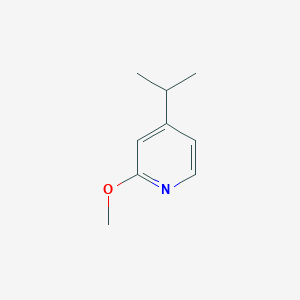
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
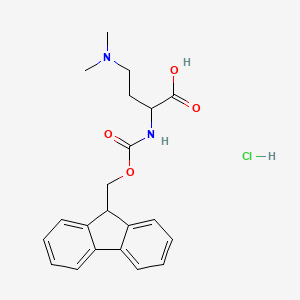
![N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2469341.png)
